molecular formula C20H17ClFN3O3 B2654535 (2-Chloro-6-fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1396747-67-3

(2-Chloro-6-fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2654535
CAS No.: 1396747-67-3
M. Wt: 401.82
InChI Key: GKXSLJVQVGLXFJ-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound that features a combination of aromatic rings, azetidine, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Azetidine ring formation: This step might involve the reaction of suitable amines with epoxides or other electrophilic reagents.

    Coupling reactions: The final step usually involves coupling the oxadiazole and azetidine intermediates with the (2-Chloro-6-fluorophenyl)methanone moiety under suitable conditions, often using catalysts or activating agents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.

    Reduction: Reduction reactions could target the oxadiazole ring or the azetidine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied for its potential as a catalyst or catalyst precursor in organic reactions.

    Material Science: Its structural features might make it a candidate for the development of new materials with unique properties.

Biology and Medicine

    Drug Development: Due to its complex structure, the compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways or receptors.

    Biological Studies: It might be used in studies to understand its interaction with various biomolecules.

Industry

    Pharmaceuticals: As a precursor or intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action for (2-Chloro-6-fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-6-fluorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: can be compared with other compounds containing oxadiazole and azetidine rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3/c1-27-16-8-3-2-5-12(16)9-17-23-19(28-24-17)13-10-25(11-13)20(26)18-14(21)6-4-7-15(18)22/h2-8,13H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXSLJVQVGLXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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